molecular formula C9H11NO B6615032 5-Methyl-2,3-dihydrobenzofuran-7-amine CAS No. 1228469-83-7

5-Methyl-2,3-dihydrobenzofuran-7-amine

Cat. No.: B6615032
CAS No.: 1228469-83-7
M. Wt: 149.19 g/mol
InChI Key: WALQPXMNTGSWDW-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydrobenzofuran-7-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydrobenzofuran-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. Methods such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydrobenzofuran-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

5-Methyl-2,3-dihydrobenzofuran-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

5-Methyl-2,3-dihydrobenzofuran-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Methyl-2,3-dihydrobenzofuran-7-amine is a compound belonging to the dihydrobenzofuran family, characterized by its unique bicyclic structure that combines a benzene ring fused to a furan ring. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H13_{13}N
  • Molecular Weight : Approximately 177.20 g/mol
  • CAS Number : 1228469-83-7

The compound features a methyl group and an amine functional group, influencing its reactivity and interaction with biological targets. Its synthesis typically involves cyclization reactions of appropriate precursors under specific conditions, which can yield high purity and yield suitable for research applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to its potential therapeutic effects. However, detailed mechanisms remain to be fully elucidated.

Biological Activities

This compound exhibits several notable biological activities:

1. Anticancer Activity

  • Research indicates that related dihydrobenzofuran compounds have shown promising anticancer properties. For instance, a series of dihydrobenzofuran lignans demonstrated significant cytotoxicity against various human tumor cell lines, particularly in leukemia and breast cancer models . The compound's structural analogs have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division.

2. Antimicrobial Properties

  • The compound has been investigated for its potential antimicrobial effects, suggesting applications in treating infectious diseases. While specific data on this compound is limited, the broader class of benzofurans is known for exhibiting antimicrobial activity.

3. Interaction with Cannabinoid Receptors

  • Some studies on related compounds indicate potential interactions with cannabinoid receptors, particularly CB2 agonism. This suggests possible applications in pain management and other therapeutic areas .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds within the dihydrobenzofuran class:

Compound NameBiological ActivitySelectivity/ Potency
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)Psychoactive effects; serotonin releaseModerate
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APB)Psychoactive effects; norepinephrine releaseHigh
8-MethoxypsoralenAnticancer; DNA intercalationHigh
AngelicinAntiviral; phototoxicityModerate

This compound's unique substitution pattern may confer distinct reactivity and biological profiles compared to these compounds .

Case Studies and Research Findings

Several studies have highlighted the potential of dihydrobenzofurans as therapeutic agents:

  • Anticancer Screening : A study evaluating a series of dihydrobenzofuran derivatives found that certain compounds exhibited GI(50) values as low as 0.3 µM against breast cancer cell lines, indicating strong anticancer potential .
  • Mechanistic Insights : Research on related compounds has shown that modifications in the structure can significantly affect potency and selectivity against various biological targets. For example, enantiomeric forms of certain dihydrobenzofurans displayed varied activities in inhibiting tubulin polymerization, underscoring the importance of structural configuration in biological activity .

Properties

IUPAC Name

5-methyl-2,3-dihydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALQPXMNTGSWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Methylbenzofuran-7-ylamine (1.3 g, 8.8 mmol) and 10% palladium carbon (500 mg) were added to ethanol (50 ml), followed by conduction of catalytic reduction at room temperature under ordinary pressure. The catalyst was removed by celite filtration, and the obtained filtrate was condensed under reduced pressure. The residue was dissolved in dichloromethane, dried over anhydrous magnesium sulfate, and then concentrated to dryness under reduced pressure, giving a white powder of 5-methyl-2,3-dihydrobenzofuran-7-ylamine (1.15 g, yield: 87%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-methyl-7-nitro-2,3-dihydrobenzofuran (1c) (0.30 g, 1.7 mmol) and Pd/C (150 mg, 50%) in THF (5 mL) was introduced H2. It was stirred at ambient temperature for 12 h. The mixture was filtered through celite and concentrated to give the title compound (1d) as a solid. MS-ESI (m/z): 150 (M+1)+.
Name
5-methyl-7-nitro-2,3-dihydrobenzofuran
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

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